N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-(2-bromo-1,3-thiazol-5-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2OS/c6-4-10-1-2(13-4)11-3(12)5(7,8)9/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYYKKIJVMXNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide typically involves:
- Preparation of the 2-bromothiazole intermediate.
- Functionalization at the 5-position with an amino group.
- Coupling of the amino-thiazole with 2,2,2-trifluoroacetyl moiety to form the trifluoroacetamide.
The key challenge lies in efficient bromination and selective amide bond formation without compromising the sensitive thiazole ring.
Preparation of 2-Bromothiazol-5-amine Intermediate
The 2-bromothiazole core is prepared via halogenation of aminothiazole derivatives or by cyclization methods involving α-haloketones and thiourea derivatives. Bromination at the 2-position is often achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid overbromination.
A representative approach includes:
- Starting from 2-aminothiazole or 2-amino-5-substituted thiazole.
- Bromination at the 2-position using bromine or NBS in an inert solvent at low temperature.
- Isolation of 2-bromothiazol-5-amine hydrochloride salt by acidification and extraction.
This intermediate is then purified by recrystallization or chromatography.
Preparation of 2,2,2-Trifluoroacetamide Intermediate
The trifluoroacetamide group is introduced by acylation of the amino group with 2,2,2-trifluoroacetyl chloride or by coupling with trifluoroacetic acid derivatives.
Key methods for preparing trifluoroacetamide derivatives include:
The trifluoroacetamide moiety can also be synthesized by condensation reactions involving trifluoroacetic acid derivatives and amines under mild conditions.
Coupling of 2-Bromothiazol-5-amine with 2,2,2-Trifluoroacetyl Derivatives
The final step is the formation of the amide bond between the amino group on the 2-bromothiazol-5-yl ring and the trifluoroacetyl group.
- Dissolving 2-bromothiazol-5-amine in an anhydrous solvent such as dichloromethane or THF.
- Addition of trifluoroacetyl chloride dropwise at low temperature (0 to 5 °C) with a base like triethylamine to scavenge HCl.
- Stirring the reaction mixture at room temperature for several hours.
- Work-up involving aqueous washes, extraction, and purification by recrystallization or chromatography.
Representative Experimental Procedure (Literature-Based)
A detailed example based on related fluorinated aminothiazole derivatives synthesis:
- Step 1: Prepare 2-bromothiazol-5-amine by bromination of 2-aminothiazole under controlled conditions.
- Step 2: Dissolve 2-bromothiazol-5-amine (1 equiv) in dry dichloromethane under nitrogen atmosphere.
- Step 3: Cool the solution to 0°C and add triethylamine (1.2 equiv).
- Step 4: Add trifluoroacetyl chloride (1.1 equiv) dropwise over 10 minutes.
- Step 5: Stir the mixture at room temperature for 4-6 hours.
- Step 6: Quench the reaction with water, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate.
- Step 7: Concentrate under reduced pressure and purify the crude product by silica gel chromatography to afford this compound as a solid.
Analytical Data and Research Findings
- Yields: Typically range from 60-85% depending on reaction conditions and purification methods.
- Purity: Confirmed by NMR (¹H, ¹³C, ¹⁹F), LC-MS, and melting point analysis.
- Reaction Conditions: Mild temperatures (0-25 °C) help preserve the thiazole ring integrity.
- Side Reactions: Overbromination or hydrolysis of trifluoroacetyl chloride can reduce yields; careful control of stoichiometry and temperature is essential.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Bromination of aminothiazole | 2-Aminothiazole, Br2 or NBS | Low temp, inert solvent | 70-80 | Controlled bromination at 2-position |
| 2 | Preparation of trifluoroacetamide | Trifluoroacetamide, Lawesson's reagent or trifluoroacetyl chloride | Reflux in THF or DCM, inert atmosphere | 65-95 | Thioamide intermediate useful for ring synthesis |
| 3 | Amide coupling | 2-Bromothiazol-5-amine, trifluoroacetyl chloride, base | 0-25 °C, inert atmosphere | 60-85 | Careful addition and purification required |
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine derivatives.
Reduction: The trifluoroacetamide group can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Bromine derivatives such as bromates or hypobromites.
Reduction Products: Amine derivatives such as trifluoromethylamines.
Substitution Products: Various substituted thiazoles and trifluoroacetamides.
Scientific Research Applications
Glucokinase Modulation
One of the primary applications of N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide is as a modulator of glucokinase, an enzyme that plays a crucial role in glucose metabolism. The modulation of glucokinase is particularly relevant in the context of diabetes management.
Mechanism and Therapeutic Implications
- Activation of Glucokinase : The compound has been shown to activate glucokinase, which can enhance insulin secretion and improve glucose homeostasis in patients with type II diabetes .
- Pharmaceutical Formulations : Various pharmaceutical compositions containing this compound have been developed for the prophylactic or therapeutic treatment of hyperglycemia and diabetes. These formulations often combine the compound with other anti-diabetic agents to enhance efficacy .
Synthesis and Characterization
The synthesis of this compound involves several chemical processes that allow for the production of this compound in a pure form suitable for research and clinical applications.
Synthesis Process
- The compound can be synthesized through a series of reactions involving 5-bromothiazole derivatives and trifluoroacetic acid. This process has been documented in various patents detailing methods for producing fluorinated compounds that are useful in pharmaceutical applications .
Case Study 1: Diabetes Treatment
A study demonstrated that compounds similar to this compound significantly improved glycemic control in diabetic models. The findings indicated that these compounds not only activated glucokinase but also exhibited synergistic effects when used in combination with existing diabetes medications .
Case Study 2: Cancer Research
Research has indicated potential applications of this compound in cancer therapy. By modulating pathways associated with cell metabolism and growth, this compound could play a role in inhibiting tumor growth and metastasis through its effects on metabolic enzymes like lysyl oxidase .
Comparative Data Table
The following table summarizes the key findings related to the applications of this compound:
Mechanism of Action
The mechanism by which N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoroacetamide group is known to inhibit certain enzymes, leading to the disruption of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in Bromophenyl Trifluoroacetamides
Several brominated phenyl trifluoroacetamides share structural similarities, differing primarily in substitution patterns:
- N-(4-Bromophenyl)-2,2,2-trifluoroacetamide (CAS 24568-11-4): Features a bromine on the para position of a phenyl ring. Similarity score: 0.87 .
- N-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide (CAS 156425-50-2): Combines bromine and trifluoromethyl groups on the phenyl ring. Similarity score: 0.93 .
Key Differences :
- Substituent Position : Bromine on phenyl vs. thiazole alters electronic properties and reactivity. Thiazole-based bromine may enhance nucleophilic aromatic substitution compared to phenyl bromine.
Benzothiazole Derivatives
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () share a benzothiazole core but differ in substituents:
- Core Structure : Benzothiazole (fused benzene-thiazole) vs. simple thiazole. Benzothiazoles often exhibit enhanced planarity and π-stacking ability, relevant in drug design .
- Functional Groups : Methoxy or trifluoromethylphenyl acetamide substituents in analogues vs. trifluoroacetamide in the target compound.
Implications :
- The benzothiazole derivatives may show higher lipophilicity and bioavailability, whereas the thiazole-based target compound could offer greater synthetic versatility.
Thiazol-2-yl Amides
Examples include N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-yl)-4-methylbenzamide (CAS 1956385-78-6) :
- Substituent Variation : Fluorophenyl and methylbenzamide groups vs. bromothiazole and trifluoroacetamide.
- Reactivity : Bromine in the target compound may facilitate Suzuki or Ullmann couplings, whereas fluorophenyl groups could enhance metabolic stability.
Triazole-Thioacetamide Hybrids
Compounds like N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 618415-47-7) :
- Heterocyclic Core : Triazole-thioacetamide vs. thiazole-trifluoroacetamide.
- Functional Groups : Thioether linkages and pyridyl substituents may confer metal-binding properties, unlike the electron-deficient trifluoroacetamide.
Comparative Data Table
*Assumed isomer; †Estimated based on structural analogues.
Research Findings and Implications
- Reactivity : Bromine on thiazole (target compound) is more reactive in cross-coupling than bromophenyl analogues, enabling diverse derivatization .
- Solubility : Trifluoroacetamide groups reduce basicity and enhance solubility in polar aprotic solvents compared to benzamide derivatives .
- Bioactivity : Thiazole cores are prevalent in kinase inhibitors, while benzothiazoles are common in antimicrobial agents. The target compound’s bioactivity remains unexplored but warrants investigation .
Biological Activity
N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a bromothiazole moiety and a trifluoroacetamide group, which contribute to its unique chemical properties and biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Lysyl Oxidase (LOX) : This compound has been shown to inhibit lysyl oxidase, an enzyme critical for collagen and elastin cross-linking in the extracellular matrix. LOX inhibition is significant as it can affect tumor progression and metastasis by altering the tumor microenvironment .
- Sphingosine Kinase Inhibition : Similar compounds have been reported to inhibit sphingosine kinase, which plays a role in various cellular signaling pathways. The modulation of sphingosine 1-phosphate levels can influence cell proliferation and survival .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against LOX:
| Compound Concentration (μM) | % Inhibition of LOX |
|---|---|
| 10 | 69 |
| 20 | 74 |
These results indicate that at higher concentrations, the compound effectively inhibits LOX activity in cellular models .
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary data suggest that compounds with similar structures show promise in reducing tumor growth in mouse models by modulating LOX activity and influencing extracellular matrix remodeling .
Case Studies
- Tumor Metastasis : A study involving a related compound demonstrated that LOX inhibitors could significantly reduce metastatic spread in murine models of breast cancer. The administration of this compound could potentially yield similar outcomes due to its structural similarities .
- Fibrosis : Another case study highlighted the role of LOX inhibitors in reducing fibrosis in liver disease models. The application of this compound may provide therapeutic benefits by attenuating fibrotic responses through LOX inhibition .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide?
- Methodology : The synthesis of trifluoroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., triazoloquinazolines) are synthesized via nucleophilic substitution of halogenated intermediates with trifluoroacetamide precursors in polar aprotic solvents (DMF/DMSO) using bases like K₂CO₃ or NaH . For bromothiazole derivatives, bromination of thiazole precursors followed by coupling with trifluoroacetic anhydride or activated esters is a plausible route. Optimization may require temperature control (e.g., reflux in THF) and stoichiometric adjustments to minimize by-products .
Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?
- Methodology :
- NMR : ¹⁹F NMR is critical for confirming trifluoroacetamide incorporation, while ¹H NMR resolves bromothiazole proton environments. Challenges include signal splitting due to coupling with fluorine or bromine .
- X-ray crystallography : Used to resolve crystal packing and bond parameters. For example, van der Waals interactions stabilize similar thiazole derivatives, as seen in chlorothiazolyl-trifluoroacetamide structures .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotope ratio).
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodology : Competing reactions include over-bromination of the thiazole ring or hydrolysis of the trifluoroacetamide group. Mitigation strategies:
- Use anhydrous conditions and inert atmospheres to prevent hydrolysis .
- Monitor reaction progress via TLC or in-situ IR to detect intermediates.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (petroleum ether) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT calculations : Model transition states for Suzuki-Miyaura coupling (e.g., bromothiazole’s C-Br bond activation energy). Compare with experimental yields using Pd catalysts .
- Docking studies : Predict binding affinity to biological targets (e.g., enzymes inhibited by trifluoroacetamide derivatives) using software like AutoDock .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodology : Contradictory bioactivity (e.g., antimicrobial IC₅₀ values) may arise from assay conditions (pH, cell lines) or compound purity. Solutions:
- Validate purity via HPLC (>95%) and control for solvent effects (DMSO cytotoxicity) .
- Replicate assays with standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antibacterial tests) .
Q. How does the bromothiazole moiety influence the compound’s electronic properties and reaction kinetics?
- Methodology :
- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing effects of Br and CF₃ groups.
- Kinetic studies : Compare reaction rates (e.g., hydrolysis) with non-brominated analogs. Bromine’s electronegativity may accelerate SNAr reactions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
